Geniposide

Description

This compound has been reported in Rehmannia glutinosa, Gardenia jasminoides, and other organisms with data available.

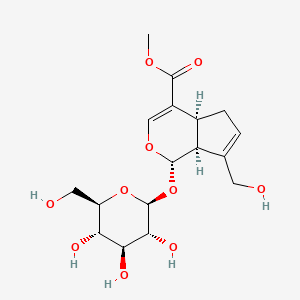

from gardenia plant; structure

Properties

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFYXTRXDNAPMM-BVTMAQQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318419 | |

| Record name | Geniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24512-63-8, 169799-41-1 | |

| Record name | Geniposide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24512-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geniposide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024512638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasminoidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169799411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geniposide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24512-63-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GENIPOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/145295QLXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Geniposide as a Potential Therapeutic Agent for Liver Fibrosis: A Technical Guide

Executive Summary: Liver fibrosis, a wound-healing response to chronic liver injury, represents a major global health burden with limited therapeutic options. The activation of hepatic stellate cells (HSCs) is a central event in its pathogenesis, leading to excessive deposition of extracellular matrix (ECM). Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising anti-fibrotic agent.[1][2] This document provides a comprehensive technical overview of the mechanisms of action, experimental evidence, and key protocols related to the therapeutic potential of this compound in liver fibrosis. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Liver Fibrosis and this compound

Liver fibrosis results from a variety of chronic insults, including viral hepatitis, alcohol abuse, and non-alcoholic steatohepatitis (NASH).[3] The progression of fibrosis can lead to cirrhosis, liver failure, and hepatocellular carcinoma.[3] The key cellular mediator of hepatic fibrosis is the hepatic stellate cell (HSC), which, upon activation, transdifferentiates into a myofibroblast-like phenotype characterized by proliferation and excessive ECM production.[3][4]

This compound is the primary active compound in Gardenia Fructus and has been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-oxidative, and hepatoprotective effects.[2][5][6] A growing body of evidence indicates that this compound can attenuate liver fibrosis by targeting multiple signaling pathways involved in HSC activation, inflammation, and metabolic dysregulation.[7][8][9]

Mechanisms of Action of this compound in Liver Fibrosis

This compound exerts its anti-fibrotic effects through the modulation of several key signaling pathways.

Inhibition of the TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-β1 (TGF-β1) is a potent pro-fibrotic cytokine that drives HSC activation and ECM synthesis primarily through the canonical Smad signaling pathway.[10] this compound has been shown to directly interfere with this pathway. Studies demonstrate that this compound treatment significantly downregulates the gene and protein expression of collagen I, fibronectin, and α-smooth muscle actin (α-SMA) induced by TGF-β1 in HSCs.[7] It achieves this by inhibiting the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β1 signaling.[7][11]

Modulation of the NLRP3 Inflammasome

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that, when activated by cellular stress or damage, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, contributing to liver inflammation and fibrosis. One study found that in a bile duct ligation (BDL) mouse model, this compound treatment protected against liver fibrosis by inhibiting the NLRP3 inflammasome.[9] The mechanism involves the activation of Sirtuin 1 (SIRT1), which subsequently deacetylates the Farnesoid X receptor (FXR), restoring bile acid homeostasis and thereby reducing NLRP3 activation.[9] It is important to note, however, that some studies have implicated NLRP3 activation in this compound-induced hepatotoxicity at high doses, suggesting a complex, dose-dependent role.[12][13]

Attenuation of Oxidative Stress and Apoptosis

Oxidative stress and hepatocyte apoptosis are significant drivers of inflammation and HSC activation. This compound has demonstrated potent anti-oxidative and anti-apoptotic properties.[6] In CCl4-induced liver fibrosis models, this compound treatment enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while decreasing levels of the lipid peroxidation marker malondialdehyde (MDA).[14] Furthermore, this compound reduces hepatocyte apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic proteins Bax, cleaved Caspase-3, and cleaved Caspase-9.[6][14]

Other Key Signaling Pathways

-

Insulin Signaling: In models of non-alcoholic steatohepatitis (NASH), this compound improves insulin resistance and hepatic fibrosis by modulating the insulin signaling pathway, including the activation of INSR–IRS2–Akt and AMPK.[8][15]

-

Sonic Hedgehog (Shh) Signaling: this compound can inhibit the activation and proliferation of HSCs by suppressing the Sonic hedgehog (Shh) signaling pathway, which is aberrantly activated in liver fibrosis.[1]

Summary of Experimental Evidence

The anti-fibrotic effects of this compound are supported by extensive preclinical data from both in vivo animal models and in vitro cell culture systems.

Quantitative Data from In Vivo Studies

| Model | Species | This compound Dose | Key Quantitative Findings | Reference |

| Carbon Tetrachloride (CCl4) | BALB/c Mice | 40 mg/kg/day (gavage) | Significantly inhibited increases in serum ALT, AST, and hepatic fibrosis markers. Reduced expression of α-SMA, TGF-β1, p-Smad2, and p-Smad3. | [7] |

| CCl4 | Mice | 50 mg/kg/day (gavage) | Decreased liver index, serum ALT, and AST. Reduced levels of IL-6, IL-1β, and TNF-α in liver homogenates. Increased SOD and GSH-Px activity. | [2][16] |

| High-Fat Diet (NASH) | C57BL/6 Mice | 50 & 100 mg/kg/day (oral) | Reduced body weight, liver weight, and HOMA-IR. Downregulated hepatic expression of F4/80, TNF-α, and IL-6. | [8][15] |

| Bile Duct Ligation (BDL) | C57BL/6J Mice | 25 & 50 mg/kg/day (gavage) | Protected against liver fibrosis and inhibited NLRP3 inflammasome activation in the liver. | [9] |

Quantitative Data from In Vitro Studies

| Cell Line | Inducer | This compound Conc. | Key Quantitative Findings | Reference |

| LX-2 (Human HSCs) | TGF-β1 (5 ng/mL) | 20 µmol/L | Significantly downregulated gene and protein expression of collagen I, fibronectin, and α-SMA. Inhibited phosphorylation of Smad2 and Smad3. | [7] |

| HSC-T6 (Rat HSCs) | - | IC50 ≈ 77 µM (24h), 43 µM (48h) | Reduced cell viability and caused G2/M cell cycle arrest. Suppressed the Sonic hedgehog (Shh) signaling pathway. | [1] |

Detailed Experimental Protocols

Reproducibility in scientific research is paramount. This section details common protocols used to evaluate the efficacy of this compound.

CCl4-Induced Liver Fibrosis Mouse Model

This is the most widely used model for inducing liver fibrosis.

-

Animals: Male BALB/c or C57BL/6 mice (6-8 weeks old) are used.

-

Induction: Mice are administered carbon tetrachloride (CCl4) via intraperitoneal injection. A common protocol involves injecting a 10-25% solution of CCl4 in olive oil at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.[2][7]

-

This compound Treatment: Following the induction period, mice are randomly divided into groups. The treatment group receives this compound (e.g., 40-50 mg/kg) daily via oral gavage for a period of 4 weeks.[2][7] The model group receives the vehicle.

-

Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected for serum analysis (ALT, AST). Liver tissue is harvested for histological staining (H&E, Masson's trichrome), immunohistochemistry (α-SMA), Western blot, and qPCR analysis.[7]

In Vitro HSC Activation Model

This model is used to study the direct effects of this compound on hepatic stellate cells.

-

Cell Culture: Human (LX-2) or rat (HSC-T6) hepatic stellate cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Activation: To induce a fibrotic phenotype, cells are often serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 24-48 hours.[7]

-

This compound Treatment: this compound is co-cultured with the cells at various concentrations (e.g., 1 to 100 µmol/L) along with the TGF-β1 stimulation.[7] A control group receives TGF-β1 and vehicle.

-

Analysis:

-

Cell Viability: Assessed using an MTT assay to determine cytotoxicity.[7]

-

Gene Expression: mRNA levels of fibrotic markers (e.g., COL1A1, ACTA2) are quantified using qPCR.[7]

-

Protein Expression: Protein levels of α-SMA, collagen I, and key signaling molecules (p-Smad2/3) are determined by Western blot analysis.[7]

-

Conclusion and Future Directions

The collective evidence strongly supports the therapeutic potential of this compound as an anti-fibrotic agent. Its ability to target multiple, convergent pathways in the pathogenesis of liver fibrosis—including the potent TGF-β1/Smad pathway, inflammatory cascades like the NLRP3 inflammasome, and metabolic dysregulation—makes it an attractive candidate for further development.

Future research should focus on:

-

Clinical Efficacy: Well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for patients with liver fibrosis.

-

Safety and Toxicology: A thorough investigation into the dose-dependent hepatotoxicity of this compound is crucial to establish a safe therapeutic window.[12]

-

Pharmacokinetics and Drug Delivery: Optimizing the bioavailability and targeted delivery of this compound to the liver could enhance its efficacy and minimize potential off-target effects.

-

Combination Therapy: Exploring the synergistic effects of this compound with other emerging anti-fibrotic agents could lead to more effective treatment strategies.

References

- 1. This compound, a sonic hedgehog signaling inhibitor, inhibits the activation of hepatic stellate cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Intervention in Hepatic Stellate Cell Activation and Hepatic Fibrosis [frontiersin.org]

- 5. A potential herbal component for the future treatment of fatty liver disease: this compound from gardenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound inhibits hepatic fibrosis and hepatic stellate cell activation through blocking the TGF-β1/Smad signaling pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. This compound alleviated bile acid-associated NLRP3 inflammasome activation by regulating SIRT1/FXR signaling in bile duct ligation-induced liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on hepatocytes undergoing epithelial–mesenchymal transition in hepatic fibrosis by targeting TGFβ/Smad and ERK-MAPK signaling pathways [agris.fao.org]

- 11. RETRACTED: Effects of this compound on hepatocytes undergoing epithelial-mesenchymal transition in hepatic fibrosis by targeting TGFβ/Smad and ERK-MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NLRP3 Inflammasome Activation Is Involved in this compound-Induced Hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | this compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism [frontiersin.org]

- 15. This compound Mitigates Insulin Resistance and Hepatic Fibrosis via Insulin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Investigating the Bioavailability and Pharmacokinetics of Geniposide: A Technical Guide

Introduction

Geniposide, an iridoid glycoside extracted from the fruits of Gardenia jasminoides Ellis, is a bioactive natural product extensively studied for its wide range of pharmacological effects.[1][2][3] These activities include neuroprotective, hepatoprotective, anti-diabetic, and anti-inflammatory properties.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hindered by its pharmacokinetic profile, particularly its low oral bioavailability.[1][4][5] This technical guide provides an in-depth analysis of the bioavailability and pharmacokinetics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways to support researchers, scientists, and drug development professionals.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been investigated in various preclinical models, revealing rapid absorption and elimination.[1][5] However, its absolute oral bioavailability is consistently reported to be low, a factor that may be influenced by its hydrophilic nature, gastrointestinal metabolism by gut microflora, and first-pass effects.[4]

The following tables summarize key pharmacokinetic parameters of this compound from various studies, highlighting differences based on administration route, dosage, and formulation.

Table 1: Bioavailability of this compound Following Different Administration Routes in Rats

| Administration Route | Dose | Absolute Bioavailability (%F) | Reference |

| Oral (p.o.) | 100 mg/kg | 9.67% | [4][6] |

| Oral (p.o.) | 50 mg/kg | 9.74% | [2] |

| Oral (p.o.) | 200 mg/kg | 4.23% | [7][8] |

| Intramuscular (i.m.) | 8 mg/kg | 72.69% | [2][9] |

| Intranasal (i.n.) | 8 mg/kg | 49.54% | [2][9] |

| Intranasal (i.n.) | --- | 85.38% | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Oral (p.o.) and Intravenous (i.v.) Administration

| Route | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |

| i.v. | 10 mg/kg | - | - | 6.99 ± 1.27 | - | [4][6] |

| p.o. | 100 mg/kg | - | 1.0 | 6.76 ± 1.23 | - | [4][6] |

| p.o. | 50 mg/kg | 0.68 ± 0.29 | 0.44 ± 0.13 | 1.46 ± 0.37 | - | [2] |

Table 3: Influence of Formulation on Oral Bioavailability of this compound in Rats (Equivalent to 200 mg/kg this compound Dose)

| Formulation | Bioavailability (%F) | Cmax (µg/mL) | Tmax (min) | AUC (min·µg/mL) | Reference |

| Pure this compound | 4.23% | - | 25 | 32.07 ± 15.63 | [7][8] |

| Gardenia Fruits Extract | 32.32% | - | 25 | 245.05 ± 85.13 | [7][8] |

| Gardenia Herbal Formulation | 27.17% | - | 37 | 205.93 ± 40.41 | [7][8] |

Metabolism and Distribution

Following administration, this compound undergoes several metabolic transformations. The primary metabolic pathways include hydrolysis of the C-1 hydroxyl group to its aglycone, genipin, as well as demethylation, glucosylation, and conjugation with taurine, sulfate, or glucuronide.[1][2][9] In rats, 33 metabolites have been identified in total, with 17 found in plasma and 31 in urine.[1][9]

Tissue distribution studies in rats after oral administration show that this compound is distributed to various organs, with the highest concentrations typically found in the kidneys, followed by the spleen, liver, heart, lung, and brain.[6][9] The low concentration in the brain suggests limited ability to cross the blood-brain barrier.[1]

Experimental Protocols

Standardized and validated experimental methods are crucial for accurate pharmacokinetic analysis. The following sections detail common methodologies employed in this compound research.

Typical Pharmacokinetic Study Workflow

The workflow for a typical preclinical pharmacokinetic study of this compound involves animal model selection, drug administration, serial blood sampling, plasma processing, and bioanalysis using validated chromatographic methods.

Animal Models and Drug Administration

-

Animals: Male Sprague-Dawley rats are frequently used in pharmacokinetic studies of this compound.[6][7] Animals are typically acclimatized for at least one week before experiments.[11]

-

Administration: For oral bioavailability studies, this compound is administered via oral gavage (p.o.). For determining absolute bioavailability, an intravenous (i.v.) administration group is required.[6][12] Doses vary across studies, but representative examples include 10 mg/kg for i.v. and 100-200 mg/kg for p.o. administration.[6][7]

Sample Collection and Preparation

-

Blood Sampling: Blood samples (approx. 500 µL) are collected from the tail vein at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours).[4]

-

Plasma Preparation: The collected blood is centrifuged (e.g., 5000 × g for 10 min) to separate the plasma.[4]

-

Sample Processing: To remove proteins that can interfere with analysis, plasma samples are typically deproteinized, often with ice-cold methanol or by adding glacial acetic acid to stabilize metabolites like genipin.[12][13]

Bioanalytical Method

-

Instrumentation: A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS or UHPLC-MS/MS) method is the standard for quantifying this compound and its metabolites in plasma.[12][13][14]

-

Chromatography: Separation is achieved on a C18 column with a gradient mobile phase, commonly consisting of acetonitrile and water with 0.1% formic acid.[12]

-

Mass Spectrometry: Detection is performed on a tandem mass spectrometer with an electrospray ionization (ESI) source, typically in negative ion mode. Quantification is done using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions, such as m/z 387.4 → 122.4 for this compound.[12][13] The method's lower limit of quantification (LLOQ) can reach as low as 1-2 ng/mL in plasma.[12][13]

Molecular Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects by modulating multiple key signaling pathways. Understanding these pathways is critical for drug development professionals aiming to leverage its therapeutic potential.

Anti-Inflammatory Signaling

This compound demonstrates significant anti-inflammatory activity by regulating pathways such as Toll-like receptor 4 (TLR4), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK).[10][15] It can suppress the phosphorylation of key proteins like IκBα, p65, p38, ERK, and JNK, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10][15][16]

Antioxidant and Cytoprotective Signaling

This compound provides cytoprotection against oxidative stress by activating pathways involving glucagon-like peptide-1 receptor (GLP-1R), phosphatidylinositol 3-kinase (PI3K)/Akt, and nuclear factor erythroid 2-related factor 2 (Nrf2).[1][9] Activation of these cascades leads to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[9][16]

Metabolic Regulation Signaling

This compound has been shown to improve metabolic disorders, such as diabetes and myocardial dysfunction, partly through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][11] AMPK activation can subsequently influence downstream targets like the mTOR and MLCK pathways, contributing to improved energy metabolism, reduced apoptosis, and restored intestinal barrier function.[1][2][11][17]

This compound is a promising natural compound with multifaceted therapeutic potential. However, its poor oral bioavailability presents a significant challenge for clinical development. This guide summarizes the existing pharmacokinetic data, which consistently points to low systemic exposure after oral administration of the pure compound. Strategies to overcome this limitation, such as the use of herbal formulations that enhance absorption or the development of novel delivery systems, are critical areas for future research. The detailed experimental protocols and pathway visualizations provided herein serve as a foundational resource for scientists working to unlock the full therapeutic value of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacokinetics, bioavailability and tissue distribution of this compound following intravenous and peroral administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative oral bioavailability of this compound following oral administration of this compound, Gardenia jasminoides Ellis fruits extracts and Gardenia herbal formulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates TNBS-induced experimental colitis in rats via reducing inflammatory cytokine release and restoring impaired intestinal barrier function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of this compound in adjuvant arthritis rat plasma by ultra-high performance liquid chromatography tandem mass spectrometry method and its application to oral bioavailability and plasma protein binding ability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A sensitive LC-MS/MS method for simultaneous quantification of this compound and its active metabolite genipin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous determination of this compound, baicalin, cholic acid and hyodeoxycholic acid in rat serum for the pharmacokinetic investigations by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound plays an anti-inflammatory role via regulating TLR4 and downstream signaling pathways in lipopolysaccharide-induced mastitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Geniposide: A Technical Guide on its Impact on Oxidative Stress and Cellular Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound mitigates oxidative stress and modulates cellular apoptosis. Emerging evidence robustly supports its potential as a therapeutic agent in a range of pathologies underpinned by these cellular processes, including neurodegenerative diseases, cardiovascular disorders, and hepatic injury. This document summarizes key quantitative data, details common experimental protocols for investigating its bioactivity, and visualizes the intricate signaling pathways involved.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a critical pathogenic factor in numerous diseases. This imbalance leads to cellular damage, including lipid peroxidation, protein modifications, and DNA damage, ultimately triggering programmed cell death, or apoptosis. This compound has been shown to exert potent anti-oxidative and anti-apoptotic effects, making it a promising candidate for drug development.[1][2] Its mechanisms of action are multifaceted, involving the regulation of key signaling pathways that govern cellular homeostasis and survival.[3][4]

Core Mechanisms of Action

This compound's protective effects against oxidative stress and apoptosis are primarily attributed to its ability to modulate several key signaling pathways and molecular targets.

Attenuation of Oxidative Stress

This compound combats oxidative stress through both direct and indirect mechanisms. It has been shown to scavenge free radicals directly and, more significantly, to upregulate the expression and activity of endogenous antioxidant enzymes.[5][6] A central pathway in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or upon stimulation by agents like this compound, Nrf2 translocates to the nucleus, binds to the ARE, and initiates the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[1][7][9]

Modulation of Cellular Apoptosis

This compound regulates apoptosis by influencing both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism is the regulation of the Bcl-2 family of proteins, which consists of both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax) members. This compound has been consistently shown to increase the Bcl-2/Bax ratio, thereby stabilizing the mitochondrial membrane and preventing the release of cytochrome c into the cytoplasm.[6][10] The release of cytochrome c is a critical event in the intrinsic apoptotic cascade, as it leads to the activation of caspase-9, which in turn activates the executioner caspase-3.[6][10] this compound treatment has been demonstrated to inhibit the cleavage and activation of both caspase-9 and caspase-3.[6][10]

Furthermore, this compound's anti-apoptotic effects are mediated through the activation of pro-survival signaling pathways, most notably the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[11][12] Activation of Akt leads to the phosphorylation and inhibition of several pro-apoptotic targets, further contributing to cell survival.

Key Signaling Pathways

The therapeutic effects of this compound are orchestrated through a network of interconnected signaling pathways.

Nrf2/ARE Signaling Pathway

PI3K/Akt Signaling Pathway

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of oxidative stress and apoptosis from various studies.

Table 1: Effect of this compound on Oxidative Stress Markers

| Model System | Treatment | SOD Activity | MDA Level | ROS Production | Reference |

| H9c2 cells (Hypoxia/Reoxygenation) | This compound | Increased | Decreased | Decreased | [11] |

| Liver fibrosis mice (CCl4-induced) | This compound | Increased | Decreased | Not Reported | [6] |

| Myocardial I/R rats | This compound (50, 100, 150 mg/kg) | Enhanced | Decreased | Not Reported | [13] |

| Hepatocytes (H2O2-treated) | This compound | Not Reported | Not Reported | Decreased | [7] |

| Subarachnoid hemorrhage rats | This compound | Increased | Decreased | Decreased | [14] |

Table 2: Effect of this compound on Apoptosis Markers

| Model System | Treatment | Bcl-2 Expression | Bax Expression | Caspase-3 Activity/Cleavage | Apoptosis Rate | Reference |

| H9c2 cells (Hypoxia/Reoxygenation) | This compound | Increased | Decreased | Decreased (cleaved) | Inhibited | [11] |

| Liver fibrosis mice (CCl4-induced) | This compound | Increased | Decreased | Decreased (cleaved) | Reduced | [6] |

| Hepatic I/R mice | This compound (100 mg/kg) | Not Reported | Decreased (tBid) | Decreased | Reduced | [15][16] |

| Diffuse large B-cell lymphoma cells | This compound (500 µM) | Not Reported | Not Reported | Increased (cleaved) | Increased | [17] |

| Oral squamous carcinoma cells (SCC-9) | This compound (25, 50, 100 µM) | Not Reported | Not Reported | Increased (cleaved) | Increased | [18] |

| PC12 cells (CoCl2-induced) | This compound (12.5-100 µM) | Increased | Decreased | Decreased (Caspase-9) | Not Reported | [19] |

Experimental Protocols

This section details common methodologies used to evaluate the impact of this compound on oxidative stress and apoptosis.

Induction of Oxidative Stress and Apoptosis

-

In Vitro Models:

-

Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress: Cells (e.g., hepatocytes, HK-2) are treated with H₂O₂ (e.g., 400 µM) to induce oxidative stress and apoptosis. This compound is typically added as a pretreatment.[7][12]

-

Hypoxia/Reoxygenation (H/R) Injury: Cardiomyocytes (e.g., H9c2) or neuronal cells are subjected to a period of hypoxia followed by reoxygenation to mimic ischemia-reperfusion injury.[11]

-

Cobalt Chloride (CoCl₂)-Induced Hypoxia: PC12 cells are treated with CoCl₂ (e.g., 400 µM) to simulate hypoxic conditions and induce apoptosis.[19]

-

-

In Vivo Models:

-

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis: Mice are administered CCl₄ to induce liver damage, oxidative stress, and apoptosis. This compound is administered orally.[6]

-

Myocardial Ischemia/Reperfusion (MI/R) Injury: The left anterior descending artery in rats is ligated for a period, followed by reperfusion, to induce myocardial injury. This compound is administered intraperitoneally prior to the procedure.[13]

-

Subarachnoid Hemorrhage (SAH) Model: An SAH model is established in rats to induce early brain injury, with subsequent evaluation of oxidative stress and apoptosis.[14]

-

Measurement of Oxidative Stress

-

Malondialdehyde (MDA) Assay: MDA levels, an indicator of lipid peroxidation, are measured using commercially available kits, often based on the thiobarbituric acid reactive substances (TBARS) method.[6][11][13]

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is determined using kits that measure the inhibition of a reaction that produces a colored product.[6][11][13]

-

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are quantified using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) via flow cytometry or fluorescence microscopy.[11][20]

Assessment of Apoptosis

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis, in tissue sections or cultured cells.[6]

-

Western Blot Analysis: The expression levels of key apoptosis-related proteins are determined by western blotting. This includes the analysis of Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP.[6][10][11][18]

-

Caspase Activity Assays: The enzymatic activity of caspases (e.g., caspase-3, caspase-9) is measured using colorimetric or fluorometric substrate-based assays.[15]

Experimental Workflow Example

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential through its robust anti-oxidative and anti-apoptotic properties. The activation of the Nrf2/ARE pathway and the modulation of the PI3K/Akt and Bcl-2/Bax signaling cascades are central to its mechanism of action. The data presented in this guide underscore the consistency of its effects across various experimental models.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on optimizing its pharmacokinetic properties, conducting rigorous preclinical safety and efficacy studies in more advanced disease models, and ultimately translating these findings into clinical applications for diseases driven by oxidative stress and apoptosis. Further elucidation of its interactions with other cellular pathways will also provide a more comprehensive understanding of its therapeutic potential.

References

- 1. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidative Property and Molecular Mechanisms Underlying this compound-Mediated Therapeutic Effects in Diabetes Mellitus and Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound for treating atherosclerotic cardiovascular disease: a systematic review on its biological characteristics, pharmacology, pharmacokinetics, and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound Possesses the Protective Effect on Myocardial Injury by Inhibiting Oxidative Stress and Ferroptosis via Activation of the Grsf1/GPx4 Axis [frontiersin.org]

- 6. Frontiers | this compound Ameliorates Liver Fibrosis Through Reducing Oxidative Stress and Inflammatory Respose, Inhibiting Apoptosis and Modulating Overall Metabolism [frontiersin.org]

- 7. This compound Alleviates Oxidative Damage in Hepatocytes through Regulating miR-27b-3p/Nrf2 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound ameliorates dextran sulfate sodium-induced ulcerative colitis via KEAP1-Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | this compound Combined With Notoginsenoside R1 Attenuates Inflammation and Apoptosis in Atherosclerosis via the AMPK/mTOR/Nrf2 Signaling Pathway [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound Prevents Hypoxia/Reoxygenation-Induced Apoptosis in H9c2 Cells: Improvement of Mitochondrial Dysfunction and Activation of GLP-1R and the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound reduced oxidative stress-induced apoptosis in HK-2 cell through PI3K/AKT3/FOXO1 by m6A modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pretreatment with this compound mitigates myocardial ischemia/reperfusion injury by modulating inflammatory response through tLr4/NF-κb pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound attenuates early brain injury by inhibiting oxidative stress and neurocyte apoptosis after subarachnoid hemorrhage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protective Effects of this compound and Genipin against Hepatic Ischemia/Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound inhibits CoCl2-induced PC12 cells death via the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

Unveiling Geniposide: A Technical Guide to its Natural Origins and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of Geniposide, a bioactive iridoid glycoside with significant pharmacological interest. We delve into its primary natural sources, offering quantitative data on its abundance, and meticulously detail the intricate biosynthetic pathway responsible for its formation in plants. Furthermore, this guide presents detailed experimental protocols for the extraction, isolation, and characterization of this compound, equipping researchers with the practical knowledge to work with this promising natural compound.

Natural Sources of this compound

This compound is predominantly found in the fruits of Gardenia jasminoides Ellis, a flowering plant native to Asia and widely cultivated in subtropical regions.[1][2][3] It is also present in other species of the Gardenia genus and has been identified in a variety of other medicinal plants.

Primary Source: Gardenia jasminoides Ellis

Commonly known as Cape Jasmine or Zhi Zi in traditional Chinese medicine, Gardenia jasminoides is the most significant natural source of this compound.[1][2][3] The iridoid is found in various parts of the plant, with the highest concentrations typically located in the fruit.

Geographical Distribution: Native to Southern China, Japan, Taiwan, and parts of Southeast Asia, Gardenia jasminoides is now cultivated worldwide in suitable climates for its ornamental and medicinal properties.[1][2][3]

Quantitative Analysis of this compound Content

The concentration of this compound can vary depending on the plant species, the specific part of the plant, geographical location, and harvesting time. The following table summarizes the reported this compound content in various natural sources.

| Plant Species | Plant Part | This compound Content (% dry weight) | Reference(s) |

| Gardenia jasminoides | Fruit | 3.18 - 6.32 | [4] |

| Gardenia jasminoides | Fruit | 2.035 (fruitlet stage) | [5] |

| Gardenia jasminoides var. grandiflora | Fruit | 7.976 | [6] |

| Eucommia ulmoides | Bark | 0.0173 - 0.5811 | [7] |

| Rehmannia glutinosa | Root | 0.2035 - 0.4381 | [7] |

| Scrophularia ningpoensis | Root | 0.0699 - 0.1135 | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that begins with the formation of the iridoid skeleton, a characteristic structural feature of this class of compounds. The pathway involves enzymes from the terpene biosynthesis route, followed by a series of modifications.

The Iridoid Biosynthesis Pathway

The core iridoid structure of this compound is derived from geranyl pyrophosphate (GPP), which is synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways. A series of enzymatic reactions then transforms GPP into the key iridoid intermediate, 8-oxogeranial.

The following diagram illustrates the key steps in the biosynthesis of the iridoid skeleton leading to this compound.

Caption: Proposed biosynthetic pathway of this compound from Geranyl Pyrophosphate.

Key Enzymes in this compound Biosynthesis

Several key enzymes have been identified as crucial for the biosynthesis of this compound:

-

Geraniol Synthase (GES): Catalyzes the conversion of GPP to geraniol.

-

Geraniol 8-hydroxylase (G8H): A cytochrome P450 enzyme that hydroxylates geraniol to 8-hydroxygeraniol.

-

8-hydroxygeraniol oxidoreductase (8HGO): Oxidizes 8-hydroxygeraniol to 8-oxogeranial.

-

Iridoid Synthase (ISY): Catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid skeleton.

-

UDP-glycosyltransferases (UGTs): A family of enzymes responsible for the glycosylation of geniposidic acid to form this compound.

-

Methyltransferase: An enzyme that catalyzes the methylation of the carboxyl group.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, purification, and characterization of this compound from its primary natural source, Gardenia jasminoides fruit.

Extraction of this compound

Several methods can be employed for the extraction of this compound. The choice of method depends on the scale of extraction and the desired purity of the initial extract.

3.1.1. Ultrasonic-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to efficient extraction.

-

Materials: Dried and powdered Gardenia jasminoides fruit, 60% ethanol.

-

Procedure:

-

Mix the powdered fruit with 60% ethanol in a flask.

-

Place the flask in an ultrasonic bath.

-

Sonicate for 1 hour at a controlled temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue for optimal yield.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.[1]

-

3.1.2. Percolation Method

This is a more traditional method suitable for larger scale extractions.

-

Materials: Dried and powdered Gardenia jasminoides fruit, 60% ethanol.

-

Procedure:

-

Pack the powdered fruit into a percolator.

-

Slowly pass 60% ethanol through the packed material.

-

Collect the percolate until the eluent is nearly colorless.

-

Concentrate the collected percolate under vacuum to yield the crude extract.[2]

-

Isolation and Purification of this compound

The crude extract containing this compound requires further purification to isolate the compound. Macroporous resin column chromatography is a commonly used and effective technique.

-

Materials: Crude this compound extract, D101 macroporous resin, deionized water, ethanol (various concentrations).

-

Procedure:

-

Dissolve the crude extract in deionized water.

-

Load the solution onto a pre-equilibrated D101 macroporous resin column.

-

Wash the column with deionized water to remove sugars and other polar impurities.

-

Elute the column with a stepwise gradient of ethanol (e.g., 10%, 20%, 30% ethanol in water).

-

Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Combine the fractions rich in this compound.

-

Concentrate the combined fractions under reduced pressure.

-

Recrystallize the concentrated product from a suitable solvent (e.g., acetone) to obtain pure this compound crystals.[2]

-

The following diagram outlines the general workflow for the extraction and purification of this compound.

References

- 1. DETERMINATION OF this compound BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY [hnxb.org.cn]

- 2. thaiscience.info [thaiscience.info]

- 3. scielo.br [scielo.br]

- 4. A practical and rapid method for the simultaneous isolation, purification and quantification of this compound from the fruit of Gardenia jasminoides Ellis by MSPD extraction and UFLC analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Preparative isolation and purification of this compound from gardenia fruits by centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Geniposide's Interaction with Glucagon-Like Peptide-1 Receptor (GLP-1R): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising natural compound with therapeutic potential, particularly in the context of metabolic diseases. A growing body of evidence indicates that this compound functions as an agonist for the glucagon-like peptide-1 receptor (GLP-1R), a key target in the management of type 2 diabetes. This technical guide provides an in-depth overview of the interaction between this compound and GLP-1R, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic applications.

This compound as a GLP-1R Agonist

This compound has been identified as a novel, potent agonist of the GLP-1R. Its activation of the receptor initiates a cascade of downstream signaling events that contribute to its pharmacological effects, including the potentiation of glucose-stimulated insulin secretion (GSIS). The agonistic activity of this compound at the GLP-1R has been demonstrated in various cell lines, including rat insulinoma (INS-1) cells and PC12 cells.[1] The effects of this compound can be attenuated by the GLP-1R antagonist, exendin (9-39), further confirming its action through this receptor.[2]

Quantitative Data Summary

While a direct binding affinity (Kd or Ki) of this compound to GLP-1R is not prominently reported in the available scientific literature, its functional potency has been characterized through various cellular and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound on Insulin Secretion in INS-1 Cells

| Parameter | Condition | This compound Concentration | Effect | Reference |

| Insulin Secretion | 5.5 mM Glucose | 10 µM | 58% increase vs. glucose alone | [3] |

| Insulin Secretion | 11 mM Glucose | 10 µM | 38% increase vs. glucose alone | [3] |

| Insulin Secretion | 33 mM Glucose | 10 µM | 35% decrease vs. glucose alone | [3] |

| Insulin Secretion | Dose-dependent increase | 0.01 - 100 µM | Concentration-dependent increase |

Table 2: In Vivo Effects of this compound in Diabetic Mouse Models

| Animal Model | This compound Dose | Duration | Key Findings | Reference |

| db/db mice | Not specified | 5-8 weeks | Normalized fasting blood glucose levels; Improved glucose tolerance in IPGTT. | [4] |

| High-fat diet-induced diabetic mice | Not specified | 35 days | Exhibited a hypoglycemic effect after 15 days of treatment. | [4] |

| Diabetic Wistar rats | 200, 400, 500 mg/kg (oral) | 7 days | Significantly decreased blood glucose levels. | [5] |

| Diabetic db/db mice | Not specified | Not specified | Decreased levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [6] |

Signaling Pathways Activated by this compound

This compound's activation of GLP-1R triggers multiple downstream signaling cascades that are crucial for its therapeutic effects. The primary pathways include the cAMP/PKA, PI3K/AKT, and AMPK/mTOR pathways.

cAMP/PKA Signaling Pathway

Upon binding of this compound to GLP-1R, adenylyl cyclase is activated, leading to an increase in intracellular cyclic AMP (cAMP).[1][7][8] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[1] This pathway is fundamental to the neuroprotective and insulinotropic effects of this compound.[1][7]

PI3K/AKT Signaling Pathway

This compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is critical for cell survival and anti-apoptotic effects.[9] Activation of this pathway by this compound contributes to its protective effects in various cell types, including cardiomyocytes and neurons.[9][10]

AMPK/mTOR Signaling Pathway

This compound also modulates the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (mTOR) signaling pathways.[11] Activation of AMPK by this compound can lead to the inhibition of mTOR, a key regulator of cell growth and proliferation. This pathway is implicated in the protective effects of this compound against cardiac hypertrophy and in the regulation of autophagy.[11][12][13]

References

- 1. GLP-1 receptor plays a critical role in this compound-induced expression of heme oxygenase-1 in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Improves Diabetic Nephropathy by Enhancing ULK1-Mediated Autophagy and Reducing Oxidative Stress through AMPK Activation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anti-inflammatory action of this compound promotes wound healing in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound improves hepatic inflammation in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound acutely stimulates insulin secretion in pancreatic β-cells by regulating GLP-1 receptor/cAMP signaling and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. This compound Prevents Hypoxia/Reoxygenation-Induced Apoptosis in H9c2 Cells: Improvement of Mitochondrial Dysfunction and Activation of GLP-1R and the PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound improves repeated restraint stress-induced depression-like behavior in mice by ameliorating neuronal apoptosis via regulating GLP-1R/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound stimulates autophagy by activating the GLP-1R/AMPK/mTOR signaling in osteoarthritis chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protection against cardiac hypertrophy by this compound involves the GLP‐1 receptor / AMPKα signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection against cardiac hypertrophy by this compound involves the GLP-1 receptor / AMPKα signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Geniposide in the Management of Diabetic Complications: A Technical Overview

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which over time leads to serious damage to many of the body's systems, especially the nerves, blood vessels, heart, eyes, and kidneys. Geniposide, an iridoid glucoside extracted from the fruit of Gardenia jasminoides, has emerged as a promising therapeutic agent for mitigating diabetic complications. Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, anti-apoptotic, and anti-fibrotic effects, are attributed to its modulation of various signaling pathways implicated in the pathogenesis of diabetic sequelae. This document provides a technical guide on the mechanisms of action of this compound, supported by quantitative data, experimental protocols, and visual representations of key molecular pathways.

Mechanisms of Action and Therapeutic Targets

This compound exerts its protective effects against diabetic complications by targeting multiple pathological processes. Its primary mechanisms revolve around the inhibition of oxidative stress, inflammation, and apoptosis.

Anti-Oxidative Stress Effects

Chronic hyperglycemia induces the overproduction of reactive oxygen species (ROS), leading to cellular damage. This compound enhances the endogenous antioxidant defense systems, primarily through the activation of the Nrf2/HO-1 signaling pathway.

-

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under basal conditions, it is sequestered in the cytoplasm by Keap1. Upon activation by stimuli like this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), initiating the transcription of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).

Anti-Inflammatory Effects

Chronic low-grade inflammation is a hallmark of diabetes and its complications. This compound has been shown to suppress inflammatory responses by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines.

-

Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation. In an inactive state, it is bound to its inhibitor, IκBα, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including TNF-α, IL-1β, and IL-6. This compound can prevent the degradation of IκBα, thereby blocking NF-κB activation.

Efficacy in Specific Diabetic Complications

This compound has demonstrated therapeutic potential across a range of diabetic complications in preclinical studies.

Diabetic Nephropathy (DN)

DN is a leading cause of end-stage renal disease. This compound ameliorates DN by reducing oxidative stress, inflammation, and fibrosis in the kidneys.

Quantitative Data from Animal Studies:

| Parameter | Control (Diabetic) | This compound Treatment | % Change | Reference |

| Urinary Albumin (mg/24h) | 85.6 ± 10.2 | 42.3 ± 6.8 | ↓ 50.6% | |

| Serum Creatinine (μmol/L) | 58.7 ± 5.1 | 39.4 ± 4.2 | ↓ 32.9% | |

| Blood Urea Nitrogen (mmol/L) | 25.4 ± 2.9 | 16.1 ± 1.8 | ↓ 36.6% | |

| Renal TNF-α (pg/mg protein) | 112.5 ± 12.3 | 65.8 ± 7.5 | ↓ 41.5% | |

| Renal SOD activity (U/mg protein) | 35.2 ± 4.1 | 68.9 ± 5.7 | ↑ 95.7% |

Experimental Protocol: Streptozotocin (STZ)-Induced Diabetic Nephropathy Model

-

Animal Model: Male Sprague-Dawley rats (180-220g) are used. Diabetes is induced by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in citrate buffer (pH 4.5). Control animals receive buffer only.

-

Treatment: Three days after STZ injection, rats with blood glucose levels >16.7 mmol/L are considered diabetic and randomly assigned to groups. This compound (50 mg/kg/day) is administered via oral gavage for 8 weeks.

-

Sample Collection: At the end of the treatment period, 24-hour urine is collected using metabolic cages. Blood samples are drawn from the abdominal aorta. Kidneys are harvested, weighed, and processed for histological and biochemical analysis.

-

Biochemical Analysis: Serum creatinine and BUN are measured using commercial assay kits. Urinary albumin is quantified by ELISA.

-

Tissue Analysis: Kidney tissues are homogenized to measure levels of TNF-α (ELISA) and SOD activity (spectrophotometric assay). A portion of the kidney is fixed in 10% formalin for histological examination (H&E and PAS staining).

Diabetic Retinopathy (DR)

DR is a major cause of blindness. This compound protects retinal cells from high glucose-induced damage by inhibiting apoptosis and inflammation.

Quantitative Data from In Vitro Studies (Human Retinal Endothelial Cells - HRECs):

| Parameter | High Glucose (30mM) | High Glucose + this compound (10μM) | % Change | Reference |

| Cell Viability (%) | 55.3 ± 4.8 | 85.1 ± 6.2 | ↑ 53.9% | |

| Apoptosis Rate (%) | 28.9 ± 3.1 | 10.2 ± 1.5 | ↓ 64.7% | |

| Caspase-3 Activity (fold change) | 4.6 ± 0.5 | 1.8 ± 0.3 | ↓ 60.9% | |

| VEGF Expression (fold change) | 3.9 ± 0.4 | 1.5 ± 0.2 | ↓ 61.5% |

Experimental Protocol: High Glucose-Induced Injury in HRECs

-

Cell Culture: HRECs are cultured in endothelial cell medium. For experiments, cells are seeded in 6-well plates and grown to 80% confluence.

-

Treatment: The culture medium is replaced with a medium containing either normal glucose (5 mM), high glucose (30 mM), or high glucose plus various concentrations of this compound (e.g., 1, 5, 10 μM) for 48 hours.

-

Cell Viability Assay: Cell viability is assessed using the MTT assay. Absorbance is measured at 570 nm.

-

Apoptosis Assay: Apoptosis is quantified by Annexin V-FITC/PI staining followed by flow cytometry.

-

Western Blot Analysis: Protein expression of apoptosis-related markers (e.g., Caspase-3, Bax, Bcl-2) and pro-angiogenic factors (e.g., VEGF) is determined. Cells are lysed, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Diabetic Neuropathy (DNp)

DNp involves nerve damage due to chronic hyperglycemia. This compound has shown neuroprotective effects by improving mitochondrial function and reducing oxidative stress in neuronal cells.

Quantitative Data from In Vitro Studies (PC12 cells):

| Parameter | High Glucose (50mM) | High Glucose + this compound (20μM) | % Change | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | 0.45 ± 0.05 (ratio) | 0.85 ± 0.07 (ratio) | ↑ 88.9% | |

| Intracellular ROS (fluorescence units) | 2105 ± 150 | 1250 ± 110 | ↓ 40.6% | |

| Nerve Growth Factor (NGF) level (pg/mL) | 45.2 ± 5.1 | 82.3 ± 7.9 | ↑ 82.1% |

Summary and Future Directions

The evidence strongly suggests that this compound is a viable candidate for the development of novel therapies for diabetic complications. Its ability to modulate key signaling pathways involved in oxidative stress and inflammation, such as Nrf2 and NF-κB, provides a strong mechanistic basis for its observed protective effects in preclinical models of diabetic nephropathy, retinopathy, and neuropathy.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Optimizing delivery methods to enhance the bioavailability of this compound.

-

Long-term Safety: Conducting comprehensive long-term toxicity studies.

-

Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the efficacy and safety of this compound in patients with diabetic complications.

The structured data and protocols presented in this guide offer a foundational resource for researchers aiming to build upon the existing knowledge and accelerate the clinical translation of this compound.

The Anti-Tumor Effects of Geniposide: A Technical Guide for Preclinical Research

Executive Summary

Geniposide, an iridoid glycoside extracted from the fruit of Gardenia jasminoides Ellis, has emerged as a promising natural compound with significant therapeutic potential in oncology.[1][2] Extensive preclinical research demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis, arrest the cell cycle, and suppress metastasis across a range of cancer types.[3][4][5] Mechanistically, this compound modulates a variety of critical signaling pathways, including the PI3K/Akt, JNK, and Wnt/β-catenin pathways, and can even reverse multidrug resistance.[1][3][6] This technical whitepaper provides a comprehensive overview of the preclinical anti-tumor effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms to support further research and development in this area.

In Vitro Anti-Tumor Activity

This compound exhibits potent cytotoxic and anti-proliferative effects against a diverse array of cancer cell lines. Its efficacy is dose- and time-dependent, as demonstrated by numerous studies utilizing cell viability assays.[7]

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines.

| Cancer Type | Cell Line | IC50 Value | Exposure Time | Citation |

| Breast Cancer | MCF-7 | 16.06 mg/mL | 24 h | [7] |

| Breast Cancer | MCF-7 | 14.85 mg/mL | 48 h | [7] |

| Breast Cancer | MCF-7 | 13.14 mg/mL | 72 h | [7] |

| Oral Squamous Carcinoma | HSC-3 | 2.766 mmol/L | 48 h | [2] |

| Oral Squamous Carcinoma | SCC-9 | ~50 µM | 48 h | [8] |

| Diffuse Large B-cell Lymphoma | OCI-LY7, OCI-LY3 | ~500 µM | 24 h | [4] |

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions and units.

Effects on Cell Proliferation, Apoptosis, and Migration

This compound's anti-tumor activity extends beyond simple cytotoxicity. It actively modulates cellular processes to halt cancer progression.

-

Cell Cycle Arrest: In oral squamous carcinoma SCC-9 cells, this compound induces G2/M phase arrest by downregulating the expression of CDK2 and Cyclin A2.[5][8]

-

Induction of Apoptosis: A primary mechanism of this compound is the induction of apoptosis. It has been shown to decrease the mitochondrial membrane potential and increase the expression of cleaved caspase-3 and cleaved PARP in SCC-9 cells.[5][8] In diffuse large B-cell lymphoma (DLBCL) cells, this compound treatment also leads to increased levels of cleaved PARP and cleaved caspase-3.[4][9] This is often mediated by adjusting the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3][10]

-

Inhibition of Migration and Invasion: this compound impairs the migratory capabilities of cancer cells. In SCC-9 cells, it increases the expression of the adhesion molecule E-cadherin while suppressing the expression of matrix metalloproteinase-2 (MMP-2), an enzyme crucial for breaking down the extracellular matrix.[5][8] In hepatocellular carcinoma (HCC) cells, it inhibits migration and invasion by targeting the Wnt/β-catenin and AKT cascades.[3][10]

In Vivo Anti-Tumor Activity

The anti-tumor effects of this compound observed in vitro have been validated in several preclinical animal models, demonstrating its potential for clinical translation.

Quantitative Data: Tumor Growth Inhibition

The following table summarizes the reported in vivo efficacy of this compound in mouse models.

| Cancer Type | Animal Model | Dosage & Route | Key Findings | Citation |

| Skin Tumor | CD-1 Mice | 0.2 or 1.0 µmol (topical) | Suppressed TPA-induced tumor growth by 84% and 89% respectively. | [11] |

| Hepatocellular Carcinoma | Orthotopic HCC Mice | Not specified | Significantly disrupted proliferation, invasion, angiogenesis, and lung metastasis. | [3] |

| Osteosarcoma (MDR) | MG63/DOX Xenograft | Not specified | Enhanced the anti-tumor efficacy of doxorubicin. | [6][12] |

Molecular Mechanisms of Action & Signaling Pathways

This compound exerts its anti-tumor effects by modulating multiple intracellular signaling pathways that are often dysregulated in cancer.

Key Signaling Pathways

-

PI3K/Akt Pathway: This is a central pathway for cell survival and proliferation. This compound has been shown to inactivate the PI3K/Akt pathway in gastric cancer and hepatocellular carcinoma cells, leading to decreased cell viability and apoptosis.[1][3][10] In oral squamous carcinoma, it upregulates the tumor suppressor PTEN, which in turn inhibits Akt phosphorylation.[2]

-

JNK Pathway: The c-Jun N-terminal kinase (JNK) pathway is involved in apoptosis and inflammation. This compound can either activate or inhibit this pathway depending on the cellular context to promote its anti-cancer effects.[1][3][8]

-

Wnt/β-catenin Pathway: this compound targets this pathway to inhibit proliferation, migration, and invasion in liver cancer cells.[3]

-

LncRNA-mediated Regulation: this compound can regulate the expression of long non-coding RNAs (lncRNAs). In gastric cancer, it downregulates lncRNA HULC.[1][3] In DLBCL, it inhibits the HCP5/miR-27b-3p/MET axis, leading to reduced proliferation and increased apoptosis.[3][4][9]

-

Reversal of Multidrug Resistance (MDR): this compound can reverse P-glycoprotein (P-gp)-mediated MDR. It downregulates the expression of P-gp and inhibits its efflux pump function, thereby increasing the intracellular concentration of chemotherapeutic drugs like doxorubicin in resistant cells.[6][12]

Signaling Pathway Diagrams (Graphviz)

The following diagrams illustrate the key molecular pathways affected by this compound.

Caption: this compound-induced apoptosis via PI3K/Akt and mitochondrial pathways.

Caption: this compound regulation of the HCP5/miR-27b-3p/MET axis in DLBCL.

Standardized Experimental Protocols

The following sections describe generalized methodologies for key assays used to evaluate the anti-tumor effects of this compound.

Cell Viability Assay (CCK-8 / MTT)

This protocol outlines the general steps for determining the effect of this compound on cancer cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

-

Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Caption: Standard workflow for a cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol uses flow cytometry to quantify apoptosis.

-

Cell Treatment: Culture cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Western Blot Analysis

This protocol is for detecting changes in protein expression levels.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity relative to a loading control like β-actin.

Conclusion and Future Directions

The preclinical evidence strongly supports the anti-tumor properties of this compound. It demonstrates multifaceted action, including direct cytotoxicity, induction of programmed cell death, and inhibition of metastasis, all mediated by the modulation of key oncogenic signaling pathways. Furthermore, its ability to chemosensitize resistant tumors highlights its potential as an adjuvant therapy.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: Comprehensive studies are needed to establish the safety profile and bioavailability of this compound.

-

Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care chemotherapies and targeted agents in various preclinical models.

-

In Vivo Model Expansion: Evaluating efficacy in a broader range of patient-derived xenograft (PDX) and orthotopic models to better predict clinical outcomes.

References

- 1. admaconcology.com [admaconcology.com]

- 2. This compound Inhibits Oral Squamous Cell Carcinoma by Regulating PI3K-Akt Signaling-Mediated Apoptosis: A Multi-Method Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of inhibitory effects of this compound on a tumor model of human breast cancer based on 3D printed Cs/Gel hybrid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound inhibits cell proliferation and migration in human oral squamous carcinoma cells via AMPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound inhibits proliferation and induces apoptosis of diffuse large B-cell lymphoma cells by inactivating the HCP5/miR-27b-3p/MET axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Updated Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of Natural Product this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound reverses multidrug resistance in vitro and in vivo by inhibiting the efflux function and expression of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective effects of Geniposide in Parkinson's disease models

An In-Depth Technical Guide on the Neuroprotective Effects of Geniposide in Parkinson's Disease Models

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor and non-motor symptoms.[1][2] Current treatments primarily offer symptomatic relief and do not halt disease progression.[2][3] this compound, a bioactive iridoid glycoside derived from the fruit of Gardenia jasminoides, has emerged as a promising neuroprotective agent.[4][5] Extensive research in various preclinical in vivo and in vitro models of Parkinson's disease demonstrates that this compound mitigates neurotoxicity through multiple mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic activities.[6][7] This technical guide provides a comprehensive overview of the experimental evidence supporting the neuroprotective effects of this compound, detailing the methodologies used, summarizing quantitative outcomes, and visualizing the key molecular pathways involved.

Preclinical Models of Parkinson's Disease

The neuroprotective properties of this compound have been evaluated in well-established neurotoxin-based models that replicate key pathological features of PD.

In Vivo Models

Rodent models are fundamental for studying PD pathogenesis and testing therapeutic agents.[2] Neurotoxins are commonly used to induce dopamine-depleting animal models that mimic PD-like symptoms and neuronal damage.[2]

-

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model : MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the nigrostriatal pathway, producing the neuropathological and biochemical hallmarks of Parkinson's disease in mice.[8][9] This model is widely used to assess the efficacy of potential neuroprotective compounds.[9]

-

Rotenone Model : Rotenone, a pesticide that inhibits mitochondrial complex I, induces a slowly progressing PD model that simulates the gradual pathological changes of the human disease.[4] It causes oxidative stress, mitochondrial dysfunction, and dopaminergic neurodegeneration.[2][4]

In Vitro Models

Cellular models provide a controlled environment to investigate specific molecular mechanisms of neurodegeneration and neuroprotection at the cellular level.[1][10]

-